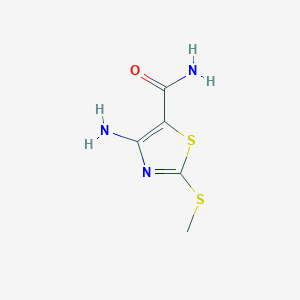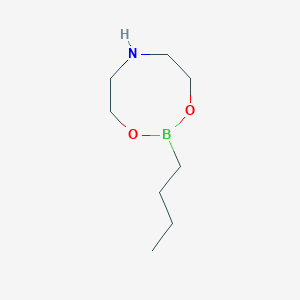
2-Butil-1,3,6,2-dioxazaborocano
Descripción general
Descripción
2-Butyl-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C8H18BNO2 and its molecular weight is 171.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butyl-1,3,6,2-dioxazaborocane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butyl-1,3,6,2-dioxazaborocane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1,3,6,2-dioxazaborocane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Germanio
2-Butil-1,3,6,2-dioxazaborocano: se ha utilizado en la síntesis de derivados de germanio. Por ejemplo, el compuesto puede reaccionar para formar PhCH2N(CH2CH2O)2GeX2, donde X representa diferentes sustituyentes . Estos derivados tienen aplicaciones potenciales en la ciencia de materiales y la química organometálica.
Desarrollo de Compuestos que Contienen Boro y Nitrógeno
La estructura única de This compound, que incluye una interacción transanular boro-nitrógeno, permite el desarrollo de nuevos compuestos que contienen boro y nitrógeno. Estos compuestos son de interés debido a sus posibles aplicaciones en la creación de nuevos materiales con propiedades novedosas .
Química de Coordinación
Los poliedros de coordinación tetraédricos distorsionados de los átomos de boro en los complejos de This compound son significativos para los estudios de la química de coordinación. Las distancias boro-nitrógeno proporcionan información sobre las interacciones de enlace, que son cruciales para el diseño de ligandos basados en boro .
Propiedades Ópticas No Lineales
Los derivados de This compound se han explorado por sus propiedades ópticas no lineales. Estas propiedades los hacen candidatos adecuados para aplicaciones en dispositivos ópticos y fotónica .
Investigación Farmacéutica
La estructura del compuesto organoborano, que incluye un puente boro-oxígeno-boro, sugiere un potencial para la investigación farmacéutica. Se podría investigar su actividad biológica y posibles aplicaciones terapéuticas.
Ciencia de Materiales
This compound: puede servir como precursor para materiales con propiedades únicas debido a su contenido organoborano. Los compuestos organoborano son conocidos por su utilidad en la creación de polímeros y otros materiales avanzados.
Catálisis
La estructura del compuesto es propicia para aplicaciones catalíticas. Los compuestos organoborano a menudo sirven como catalizadores o intermediarios catalíticos en la síntesis orgánica, y This compound podría explorarse en este contexto.
Química Analítica
Propiedades
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
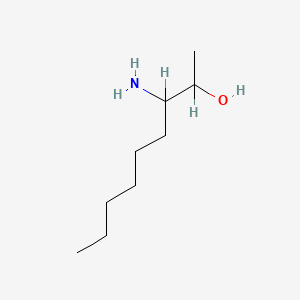

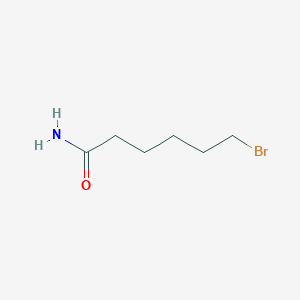




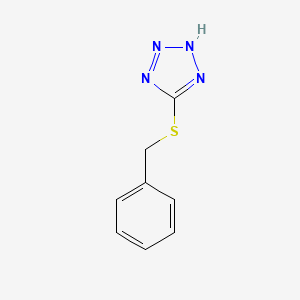
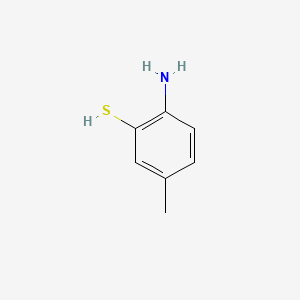


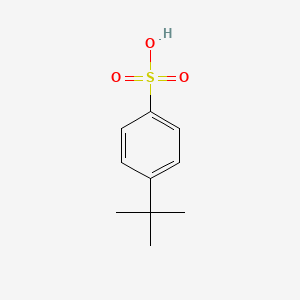
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
